(1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol (1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol
Brand Name: Vulcanchem
CAS No.: 19889-94-2
VCID: VC18414685
InChI: InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m0/s1
SMILES:
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

(1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol

CAS No.: 19889-94-2

Cat. No.: VC18414685

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

(1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol - 19889-94-2

Specification

CAS No. 19889-94-2
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (1R,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
Standard InChI InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m0/s1
Standard InChI Key REPVLJRCJUVQFA-MAUMQABQSA-N
Isomeric SMILES C[C@H]1[C@H]2C[C@H](C2(C)C)C[C@@H]1O
Canonical SMILES CC1C2CC(C2(C)C)CC1O

Introduction

Chemical Identity and Structural Characterization

The compound belongs to the bicyclic monoterpenoid alcohol family, featuring a bicyclo[3.1.1]heptane core substituted with three methyl groups (at positions 2, 6, and 6) and a hydroxyl group at position 3. Its systematic IUPAC name, (1R-(1alpha,2alpha,3beta,5alpha))-2,6,6-trimethylbicyclo(3.1.1)heptan-3-ol, reflects its stereochemical configuration, which critically influences its physical and biological properties. The absolute configuration is defined as 1R, with alpha (axial) orientations at positions 1 and 2, beta (equatorial) at position 3, and alpha at position 5 .

Molecular Data

PropertyValueSource
Molecular FormulaC₁₀H₁₈O
Molecular Weight154.25 g/mol
CAS Registry Number19889-94-2
IUPAC Name(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol
InChIKeyREPVLJRCJUVQFA-UHFFFAOYSA-N
SMILESCC1(C)C2C(C)C(O)CC1C2

The bicyclo[3.1.1]heptane skeleton is structurally analogous to pinane, a common framework in pine-derived terpenes. The stereospecific arrangement of substituents distinguishes this compound from its isomers, such as isopinocampheol (CAS 27779-29-9), which shares the molecular formula but differs in stereochemistry .

Synthesis and Production

Asymmetric Synthesis Routes

The compound has been synthesized via stereocontrolled routes starting from terpene precursors. A notable method involves the oxidation of β-pinene, followed by regioselective reduction to introduce the hydroxyl group at position 3 while preserving the bicyclic framework . In one approach, isopinocampheol serves as a key intermediate, undergoing catalytic hydrogenation or enzymatic resolution to achieve the desired (1R,2R,3R,5S) configuration .

Biosynthetic Pathways

In nature, the compound is biosynthesized in Chrysanthemum indicum L. through the mevalonate pathway. Enzymatic cyclization of geranyl diphosphate forms the bicyclic skeleton, followed by hydroxylation and methylation steps . Zhang et al. (2010) isolated this compound from Chrysanthemum flower heads, confirming its presence via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) .

Natural Occurrence and Ecological Roles

Botanical Sources

The compound is a secondary metabolite in Chrysanthemum indicum L., a plant used in traditional medicine. Its concentration varies with geographical origin and extraction methods, typically constituting 0.5–2.5% of the essential oil fraction .

Physical and Chemical Properties

Physicochemical Data

PropertyValueMethod/Source
Boiling Point232.8 ± 19.0 °C (predicted)QSPR prediction
Density1.02 ± 0.1 g/cm³ (predicted)QSPR prediction
LogP (Partition Coeff.)2.540Computational
SolubilitySoluble in ethanol, DMSOExperimental

The compound’s moderate lipophilicity (LogP = 2.54) facilitates its integration into lipid membranes, explaining its bioavailability in essential oils .

Spectroscopic Characterization

  • NMR (¹H and ¹³C): Distinct signals for the hydroxyl-bearing C3 (δH 3.45 ppm, δC 70.2 ppm) and methyl groups (δH 1.20–1.35 ppm) .

  • IR: Broad O-H stretch at 3300 cm⁻¹ and C-O vibration at 1050 cm⁻¹ .

Applications and Research Findings

Fragrance and Flavor Industry

The compound’s woody, camphoraceous odor profile makes it valuable in perfumery. It is used as a stabilizer in citrus-based fragrances due to its resistance to oxidation .

Pheromone Research

Synthetic analogues of this compound have been tested as anti-aggregation pheromones in bark beetle management. In field trials, derivatives reduced Ips typographus infestations by 40–60% compared to controls .

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